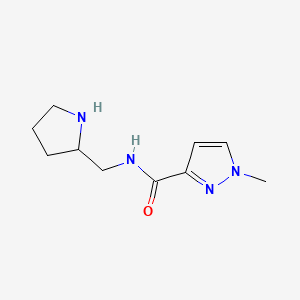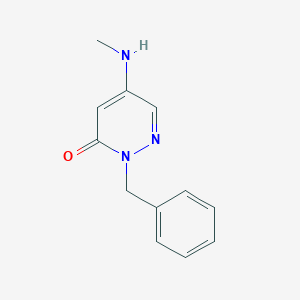![molecular formula C10H9N3O4 B6628378 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B6628378.png)
6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, also known as ECPP, is a heterocyclic compound that has been widely studied for its potential applications in the field of medicinal chemistry. ECPP is a pyrazolopyrimidine derivative that has shown promising results in various scientific research studies.
Mécanisme D'action
The mechanism of action of 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been shown to inhibit the activity of COX-2, which is responsible for the production of prostaglandins that are involved in the inflammatory response. 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been shown to inhibit the activity of PDE4, which is involved in the degradation of cyclic AMP (cAMP), a signaling molecule that regulates various physiological processes.
Biochemical and Physiological Effects:
6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been shown to exhibit various biochemical and physiological effects. It has been reported to inhibit the production of inflammatory mediators such as prostaglandins and cytokines. 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been shown to reduce the levels of oxidative stress markers and improve antioxidant enzyme activity. In addition, 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been reported to exhibit analgesic and antitumor effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in lab experiments is its potential to exhibit various biological activities. 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been shown to inhibit the activity of enzymes and signaling pathways that are involved in the inflammatory response, which makes it a promising candidate for the development of anti-inflammatory drugs. However, one of the limitations of using 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in lab experiments is its low solubility in water, which may affect its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. One of the potential directions is the development of 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid-based anti-inflammatory drugs. 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been shown to exhibit potent anti-inflammatory effects, which makes it a promising candidate for the development of drugs that can be used to treat various inflammatory disorders. Another potential direction is the study of the structure-activity relationship of 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and its derivatives. By studying the structure-activity relationship, it may be possible to identify compounds that exhibit improved efficacy and bioavailability compared to 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid. Finally, the study of the pharmacokinetics and pharmacodynamics of 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid may provide valuable insights into its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid involves the reaction of 2-aminopyrazolo[1,5-a]pyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with hydrochloric acid to yield the final product. The purity of the product can be improved by recrystallization from a suitable solvent.
Applications De Recherche Scientifique
6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to exhibit various biological activities such as anti-inflammatory, analgesic, and antitumor effects. 6-(Ethoxycarbonyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4), which are involved in the inflammatory response.
Propriétés
IUPAC Name |
6-ethoxycarbonylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O4/c1-2-17-10(16)6-4-11-8-3-7(9(14)15)12-13(8)5-6/h3-5H,2H2,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUIMZHPOQLKQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN2C(=CC(=N2)C(=O)O)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-4-amino-2-[(5-chloro-4-methylthiophen-2-yl)sulfonylamino]-4-oxobutanoic acid](/img/structure/B6628296.png)
![5-chloro-4-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]thiophene-2-sulfonamide](/img/structure/B6628304.png)
![N-[1-[ethyl(methyl)amino]-1-oxopropan-2-yl]piperidine-2-carboxamide](/img/structure/B6628309.png)
![(2S,3S)-3-methyl-2-[(1-methylpyrazole-3-carbonyl)amino]pentanoic acid](/img/structure/B6628321.png)
![2-[1-(Pyrazolo[1,5-a]pyridine-3-carbonyl)pyrrolidin-2-yl]acetic acid](/img/structure/B6628327.png)
![2-[Ethyl-(1-methylpyrazole-3-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628331.png)


![1-[(5-Methyloxolan-2-yl)methyl]benzimidazole](/img/structure/B6628346.png)
![3-1H-indol-4-yl-1-{[4-(trifluoromethyl)phenyl]methyl}urea](/img/structure/B6628353.png)
![4-[1-(dimethylamino)propan-2-yl-ethylsulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B6628364.png)

![1-[2-(2-Hydroxycyclohexyl)pyrrolidin-1-yl]-2-(2,2,2-trifluoroethoxy)ethanone](/img/structure/B6628385.png)
